2-((1-(2-(Cyclopentylthio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile
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Overview
Description
2-((1-(2-(Cyclopentylthio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound that features a piperidine ring, a cyclopentylthio group, and an isonicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(Cyclopentylthio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The cyclopentylthio group is introduced via a thioetherification reaction, where a cyclopentylthiol reacts with an appropriate electrophile. The final step involves the coupling of the piperidine derivative with isonicotinonitrile under conditions that promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-(Cyclopentylthio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in treating neurological disorders due to its interaction with specific receptors in the brain.
Mechanism of Action
The mechanism of action of 2-((1-(2-(Cyclopentylthio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors in the central nervous system, potentially modulating their activity. The cyclopentylthio group may enhance the compound’s lipophilicity, allowing it to cross the blood-brain barrier more effectively. The isonicotinonitrile moiety may interact with specific enzymes or receptors, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(2-(Cyclopentylthio)acetyl)piperidin-3-yl)oxy)pyridine
- 2-((1-(2-(Cyclopentylthio)acetyl)piperidin-3-yl)oxy)benzene
- 2-((1-(2-(Cyclopentylthio)acetyl)piperidin-3-yl)oxy)quinoline
Uniqueness
2-((1-(2-(Cyclopentylthio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is unique due to the presence of the isonicotinonitrile moiety, which may confer specific biological activities not seen in other similar compounds. Additionally, the combination of the piperidine ring and the cyclopentylthio group may enhance its pharmacokinetic properties, making it a promising candidate for further research .
Biological Activity
The compound 2-((1-(2-(Cyclopentylthio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for the compound is C16H20N4OS, with a molecular weight of approximately 320.42 g/mol. The structural components include:
- A piperidine ring, which contributes to its pharmacological properties.
- A cyclopentylthio group, enhancing lipophilicity and potentially influencing receptor interactions.
- An isonicotinonitrile moiety, known for its role in various biological activities.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those related to dopamine and serotonin pathways. The presence of the isonicotinonitrile group suggests potential activity as an inhibitor or modulator of specific enzymes or receptors involved in neurological functions.
1. Antidepressant Effects
A study conducted on related compounds demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonin and norepinephrine levels in the brain, indicating that our compound may exhibit similar properties.
2. Antioxidant Properties
Preliminary assays have shown that derivatives of isonicotinonitrile possess antioxidant activity. This property could be beneficial in mitigating oxidative stress-related diseases.
3. Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For instance, similar compounds have shown inhibition against α-glucosidase, making them candidates for diabetes management.
Case Studies
Research Findings
Recent studies have focused on synthesizing and characterizing various derivatives of isonicotinonitrile compounds, including our target compound. These studies employed techniques such as:
- Molecular docking : To predict binding affinities and interactions with target proteins.
- In vitro assays : To evaluate biological activity against specific enzymes and cellular models.
Molecular Docking Studies
Molecular docking simulations suggest that the compound binds effectively to the active sites of target enzymes, providing insights into its potential efficacy as a therapeutic agent.
Properties
IUPAC Name |
2-[1-(2-cyclopentylsulfanylacetyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c19-11-14-7-8-20-17(10-14)23-15-4-3-9-21(12-15)18(22)13-24-16-5-1-2-6-16/h7-8,10,15-16H,1-6,9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUIJZUFZRMIBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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